tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910549
InChI: InChI=1S/C11H22N2O3.ClH/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1
SMILES:
Molecular Formula: C11H23ClN2O3
Molecular Weight: 266.76 g/mol

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15910549

Molecular Formula: C11H23ClN2O3

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride -

Specification

Molecular Formula C11H23ClN2O3
Molecular Weight 266.76 g/mol
IUPAC Name tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H22N2O3.ClH/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1
Standard InChI Key XPEUNBWSGPAPNE-VTLYIQCISA-N
Isomeric SMILES C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO.Cl
Canonical SMILES CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula, C₁₁H₂₃ClN₂O₃, corresponds to a molecular weight of 266.76 g/mol. Its IUPAC name, tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride, reflects three key structural features:

  • Stereochemistry: The (2R,5R) configuration ensures distinct spatial orientation, influencing its reactivity and biological interactions .

  • Functional Groups:

    • A tert-butyloxycarbonyl (Boc) group at position 1, providing steric protection for the piperazine nitrogen .

    • A hydroxymethyl (-CH₂OH) group at position 5, enhancing hydrophilicity .

    • A methyl (-CH₃) group at position 2, contributing to stereoelectronic effects.

  • Hydrochloride Salt: Improves solubility and crystallinity for handling in synthetic workflows .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₂₃ClN₂O₃
Molecular Weight266.76 g/mol
Canonical SMILESCC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl
Stereochemical Descriptor(2R,5R)
Purity≥95%

Synthetic Methodologies

General Synthesis of Piperazine Derivatives

Piperazine scaffolds are typically synthesized via cyclization or functionalization of diamines. The patent CN102153526B outlines a method for N-tert-butoxycarbonylpiperazine synthesis using diethylolamine, benzyl chloride, and tert-butyl dicarbonate . Key steps include:

  • Benzylation: Diethylolamine reacts with benzyl chloride under reflux to form a benzylated intermediate .

  • Sulfonation: Sulfur oxychloride introduces sulfone groups, facilitating ring closure .

  • Acylation: tert-Butyl dicarbonate reacts with the piperazine nitrogen to install the Boc group .

  • Hydrogenolysis: Benzyl groups are removed via hydrogenation, yielding the final product .

Adaptation for Target Compound

For tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride, synthetic modifications include:

  • Chiral Resolution: Enzymatic or chromatographic methods ensure (2R,5R) configuration .

  • Hydroxymethyl Introduction: Formaldehyde or glycerol derivatives are used to install the -CH₂OH group .

  • Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt .

Optimized Reaction Conditions

StepReagents/ConditionsYield
BenzylationBenzyl chloride, reflux, 1–1.5 h92–94%
Boc Protectiontert-Butyl dicarbonate, 23–28°C, 0.5–1 h90%
Hydrochloride SaltHCl/EtOH, room temperature95%

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Piperazine derivatives are pivotal in drug discovery due to their:

  • Conformational Flexibility: Enables binding to diverse biological targets .

  • Hydrogen-Bonding Capacity: The tertiary amine and hydroxymethyl groups enhance interactions with enzymes or receptors .

This compound has been utilized in synthesizing:

  • CNS Agents: Piperazines are prevalent in antidepressants and antipsychotics .

  • Anticancer Drugs: Structural analogs inhibit kinases or proteasomes .

Pharmacological and Toxicological Considerations

Bioactivity Profile

  • Receptor Binding: Piperazines often target serotonin (5-HT) or dopamine receptors .

  • Metabolic Stability: The Boc group reduces hepatic first-pass metabolism .

Future Directions and Challenges

Stereoselective Synthesis

Advances in asymmetric catalysis could improve yields of the (2R,5R) isomer .

Targeted Drug Delivery

Conjugating this compound to nanoparticles may enhance bioavailability .

Regulatory Pathways

Full toxicological profiling is required for regulatory approval in drug development.

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